3-hydroxy-N-methylbenzenesulfonamide
Description
Overview of Benzenesulfonamide (B165840) Scaffolds in Medicinal Chemistry
The benzenesulfonamide scaffold, in which a sulfonamide group is attached to a benzene (B151609) ring, is a privileged structure in drug discovery. Its derivatives are known to exhibit a wide spectrum of pharmacological activities. A primary example is their role as carbonic anhydrase inhibitors, which has led to treatments for glaucoma, and has been explored for anticancer applications. ekb.egdnu.dp.ua Beyond this, benzenesulfonamide-based compounds have been developed as anticonvulsants, anti-inflammatory agents, diuretics, and even antiviral drugs, including potent inhibitors of influenza hemagglutinin. ekb.egresearchgate.netnih.gov The structural framework of benzenesulfonamide allows it to interact with various biological targets, making it a valuable starting point for the synthesis of new therapeutic agents. nih.gov
Historical Context of Substituted Benzenesulfonamides in Academic Inquiry
The journey of sulfonamides in science began with the discovery of the antibacterial properties of Prontosil in the 1930s, which was found to metabolize into the active agent sulfanilamide. nih.gov This marked the dawn of the "sulfa drug" era, providing the first broadly effective chemotherapeutic agents and revolutionizing the treatment of bacterial infections before the widespread availability of penicillin. nih.gov This initial breakthrough spurred decades of academic and industrial research into substituted benzenesulfonamides. Scientists began to synthesize and test thousands of derivatives, leading to the discovery that modifying the substituents on the benzene ring and the sulfonamide nitrogen could lead to compounds with a wide range of biological activities beyond antibacterial action. researchgate.netekb.eg This exploration expanded the therapeutic potential of sulfonamides to include anticancer, anti-inflammatory, and antiviral applications, a focus that continues in contemporary medicinal chemistry. researchgate.net
Specific Focus on 3-hydroxy-N-methylbenzenesulfonamide within the Chemical Landscape
Within the vast family of sulfonamide derivatives lies this compound. This specific compound is identified by the CAS number 612499-25-9. cymitquimica.comachemblock.com It features a benzene ring substituted with a hydroxyl (-OH) group at the meta-position (position 3) and a sulfonamide group that is methylated on the nitrogen atom (-SO₂NHCH₃).
While this compound is commercially available for laboratory use, extensive research dedicated specifically to its synthesis, properties, and biological activity is not widely available in public literature. cymitquimica.com However, its chemical structure can be understood in the context of its isomers and closely related analogs, for which more data exist. The placement of the hydroxyl and N-methyl groups is critical and distinguishes it from other isomers that have been subjects of more detailed study.
To illustrate the chemical landscape, the properties of this compound are compared with those of related substituted benzenesulfonamides in the table below.
| Property | This compound | 3-amino-4-hydroxy-N-methylbenzenesulfonamide nih.gov | N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide sigmaaldrich.com | 4-Hydroxy-3-methylbenzenesulfonamide synblock.com |
| Molecular Formula | C₇H₉NO₃S | C₇H₁₀N₂O₃S | C₁₃H₁₃NO₃S | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol cymitquimica.com | 202.23 g/mol | 263.317 g/mol | 187.22 g/mol |
| CAS Number | 612499-25-9 cymitquimica.com | 80-23-9 | 3743-29-1 | 1243376-03-5 |
This table presents data for comparative purposes. The availability of extensive research data varies between compounds.
Significance of the Hydroxyl and N-methyl Substitutions in Sulfonamide Research
The specific substitutions on the benzenesulfonamide scaffold are fundamental to its chemical properties and biological interactions. The hydroxyl and N-methyl groups of this compound each play a significant role.
The hydroxyl (-OH) group is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. In medicinal chemistry, the strategic placement of a hydroxyl group can lead to a significant increase in binding affinity with a biological target, such as an enzyme or receptor, by forming strong, directional hydrogen bonds. However, the high polarity of the -OH group also results in a significant desolvation penalty, meaning energy is required to remove it from its interaction with water molecules before it can bind to a target. This can sometimes reduce binding affinity if the position of the group is not optimal within the binding site.
The N-methyl (-NHCH₃) group is the result of N-alkylation, a common and important modification in drug design. researchgate.net Adding a methyl group to the sulfonamide nitrogen can have several effects. It can alter the molecule's acidity (pKa), lipophilicity, and metabolic stability. This modification, sometimes referred to as the "magic methyl effect," can profoundly change a compound's biological properties. acs.org Furthermore, N-alkylation can influence the molecule's conformation and how it presents its other functional groups for interaction with a target, potentially leading to altered potency or selectivity. researchgate.netacs.org The process of N-alkylation itself is a well-studied area of organic synthesis, with various methods developed to achieve this transformation. nih.govorganic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-8-12(10,11)7-4-2-3-6(9)5-7/h2-5,8-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPZBUMGQMDQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291177 | |
| Record name | 3-Hydroxy-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612499-25-9 | |
| Record name | 3-Hydroxy-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612499-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Hydroxy N Methylbenzenesulfonamide and Its Analogues
Direct Sulfonation Approaches for Substituted Phenols
The direct introduction of a sulfonic acid group onto a phenol (B47542) ring is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. mlsu.ac.in The sulfonation of phenol, therefore, readily yields either the ortho or para isomer, with the product distribution being highly dependent on the reaction temperature. At lower temperatures, o-hydroxybenzenesulfonic acid is the predominant product, whereas higher temperatures (around 370K) favor the formation of the more thermodynamically stable p-hydroxybenzenesulfonic acid. mlsu.ac.in
This inherent regioselectivity presents a challenge for the synthesis of meta-substituted hydroxybenzenesulfonamides, such as the 3-hydroxy isomer. A direct sulfonation of phenol will not yield the desired 3-hydroxybenzenesulfonic acid in any significant amount. To achieve this substitution pattern, alternative strategies must be employed, such as starting with a benzene (B151609) ring that contains a meta-directing group, which can later be converted to a hydroxyl group, or utilizing more advanced synthetic methods that can override the natural directing effects of the hydroxyl group.
N-Acylation Reactions Utilizing Chloramine-T
N-acylation of a sulfonamide introduces an acyl group onto the nitrogen atom, forming an N-acylsulfonamide. These compounds have garnered significant attention for their diverse biological activities. semanticscholar.org The most common methods for the N-acylation of sulfonamides involve the use of acylating agents like acid chlorides or anhydrides, often in the presence of a base such as triethylamine, pyridine, or an alkali hydroxide (B78521). semanticscholar.orgresearchgate.net Direct coupling with carboxylic acids is also possible using reagents like dicyclohexylcarbodiimide (B1669883) (DCC). semanticscholar.org
While the outline specifies N-acylation utilizing Chloramine-T, this particular transformation is not widely reported in chemical literature. Chloramine-T (N-chloro-N-sodio-p-toluenesulfonamide) is primarily known as an oxidizing agent and a source for amination reactions, rather than as a reagent for acylation.
More established methods for N-acylation involve reacting a sulfonamide with an N-acylbenzotriazole. This approach serves as a convenient method for preparing a wide range of N-acylsulfonamides. For instance, N-methyl p-tolylsulfonamide can be deprotonated with sodium hydride (NaH) and subsequently reacted with N-acylbenzotriazoles at room temperature to produce the desired N-acylsulfonamide in high yield. semanticscholar.org
Table 1: Examples of N-Acylation of Sulfonamides using N-Acylbenzotriazoles semanticscholar.org
| Sulfonamide | N-Acylbenzotriazole | Product | Yield (%) |
|---|---|---|---|
| p-Tolylsulfonamide | N-Benzoylbenzotriazole | N-Benzoyl-p-tolylsulfonamide | 95 |
| p-Tolylsulfonamide | N-(4-Chlorobenzoyl)benzotriazole | N-(4-Chlorobenzoyl)-p-tolylsulfonamide | 96 |
Hydroxylation Strategies from Precursor Compounds
Introducing a hydroxyl group onto an existing benzenesulfonamide (B165840) framework is a key strategy for synthesizing hydroxy-substituted analogues. This can be achieved through various hydroxylation methods, most notably through oxidative approaches.
The direct oxidation of a C-H bond on a benzene ring to a C-OH group is a desirable but often challenging transformation. Such reactions can provide access to substituted phenols from readily available benzene derivatives. oregonstate.edu However, a significant hurdle in aromatic hydroxylation is controlling the regioselectivity, as the reaction's position is often dictated by the C-H bond strength, which can lead to mixtures of products. oregonstate.edu For a precursor like N-methylbenzenesulfonamide, direct oxidation would need to be highly selective to favor the meta-position to yield 3-hydroxy-N-methylbenzenesulfonamide.
Nucleophilic Substitution Reactions in Benzenesulfonamide Synthesis
Nucleophilic substitution reactions are fundamental to the synthesis of benzenesulfonamide derivatives. These reactions can involve the formation of the sulfonamide bond itself or the modification of a pre-existing sulfonamide structure.
Hydroxylamine (B1172632) derivatives are versatile reagents in organic synthesis, often serving as precursors for amination and nitrene transfer reactions. rsc.org Their reaction with benzenesulfonamide derivatives can lead to a variety of complex structures. For example, 3-hydroxy-3-m-tolyl-1-p-(sulphonamido)phenyltriazene has been synthesized by coupling m-tolyl-hydroxylamine with the diazonium salt of sulfanilamide. rasayanjournal.co.in This demonstrates a method where a hydroxylamine derivative reacts with a benzenesulfonamide-containing compound to form a new, larger molecule. rasayanjournal.co.in
Furthermore, recent advances have utilized hydroxylamine derivatives for direct amination reactions. An aza-Hock rearrangement, for instance, can transform cumene (B47948) hydroxylamine derivatives into anilines in an acidic solvent. nih.gov These types of reactions highlight the potential of using hydroxylamine derivatives as a nitrogen source to build or modify sulfonamide-containing scaffolds.
A primary and effective route for constructing benzenesulfonamides is the sulfonylation of anilines. nih.gov This typically involves reacting an aniline (B41778) with a sulfonyl chloride in the presence of a base. nih.gov For the synthesis of this compound, a plausible precursor would be 3-aminomethylphenol or a protected version thereof.
Classical methods for sulfonylation include electrophilic aromatic substitution, where aniline reacts with sulfuric acid to form sulfanilic acid. byjus.com More modern approaches offer milder reaction conditions and broader substrate scope. A notable example is the visible-light-mediated photoredox-catalyzed sulfonylation of aniline derivatives with sulfinate salts. nih.govrsc.org This method allows for the efficient formation of a C-S bond and has been successfully applied to complex molecules, demonstrating its high functional group tolerance. nih.gov For example, anilines bearing unprotected hydroxyl groups can undergo sulfonylation in high yield. nih.gov
Table 2: Visible-Light Mediated Sulfonylation of Substituted Anilines nih.gov
| Aniline Derivative | Sulfinate Salt | Product | Yield (%) |
|---|---|---|---|
| N,N-Dimethylaniline | Sodium methanesulfinate | 4-(Methylsulfonyl)-N,N-dimethylaniline | 79 |
| 3-(Dimethylamino)phenol | Sodium methanesulfinate | 5-(Dimethylamino)-2-(methylsulfonyl)phenol | 88 |
| 4-Fluoroaniline | Sodium methanesulfinate | 4-Fluoro-N-(methylsulfonyl)aniline | 75 |
Coupling Reactions (e.g., EDC/HOBt-based) for Sulfonamide Bond Formation
The formation of the sulfonamide bond is a critical step in the synthesis of benzenesulfonamide derivatives. While traditionally formed by reacting a sulfonyl chloride with an amine, modern coupling reagents developed for peptide synthesis have been adapted for this purpose, particularly in cases involving sensitive substrates or the need for mild reaction conditions. One of the most prominent methods involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
Although EDC/HOBt is most famous for facilitating amide bond formation between a carboxylic acid and an amine, the underlying principle of activating a functional group towards nucleophilic attack can be applied, albeit less commonly, to sulfonamide synthesis. The reaction typically proceeds through the activation of the sulfonic acid by EDC, forming a highly reactive O-sulfonylisourea intermediate. This intermediate is prone to side reactions and racemization if the substrates are chiral. The addition of HOBt mitigates these issues by reacting with the active intermediate to form a more stable and less reactive HOBt-ester. nih.govpeptide.com This active ester then smoothly reacts with the amine (in this case, methylamine) to yield the desired sulfonamide. The use of a base, such as Diisopropylethylamine (DIPEA), is often required to neutralize the hydrochloride salt of EDC and to deprotonate the amine, enhancing its nucleophilicity. nih.govresearchgate.net The primary advantage of this method is that it avoids the often harsh conditions associated with preparing and using sulfonyl chlorides.
A typical protocol involves dissolving the sulfonic acid and the amine in a suitable aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM). peptide.comcommonorganicchemistry.com EDC, HOBt, and a base are then added, often at a reduced temperature (e.g., 0 °C) to control the reaction rate, before allowing it to warm to room temperature. commonorganicchemistry.com The water-soluble nature of the EDC byproduct, a urea (B33335) derivative, simplifies purification, as it can be removed through an aqueous workup. peptide.com
Table 1: Key Reagents in EDC/HOBt-Mediated Coupling
| Reagent | Function |
|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide coupling agent; activates the sulfonic acid. peptide.com |
| 1-Hydroxybenzotriazole (HOBt) | Additive; forms a reactive ester intermediate, reduces side reactions. nih.govpeptide.com |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic base; neutralizes acid and facilitates the reaction. nih.govresearchgate.net |
| Dimethylformamide (DMF) | Aprotic polar solvent; commonly used for these coupling reactions. commonorganicchemistry.com |
Nucleophilic Substitution of 3-Methylbenzenesulfonyl Chloride with Ammonia (B1221849)
A more traditional and widely used method for constructing the sulfonamide linkage is the nucleophilic substitution reaction between a sulfonyl chloride and an amine. For the synthesis of the parent sulfonamide, 3-methylbenzenesulfonyl chloride would be treated with ammonia. nih.gov This reaction falls under the general class of nucleophilic acyl substitution, but at a sulfur center.
The mechanism involves the nucleophilic attack of the ammonia molecule on the electrophilic sulfur atom of the 3-methylbenzenesulfonyl chloride. nih.gov This forms a transient, unstable trigonal bipyramidal intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom, resulting in the formation of the stable sulfonamide bond. nih.gov The reaction is typically carried out in the presence of a base or by using an excess of the amine nucleophile (ammonia) to neutralize the hydrochloric acid generated as a byproduct. savemyexams.com
Studies on the kinetics of nucleophilic substitution at arenesulfonyl chlorides have revealed that substituents on the aromatic ring can influence the reaction rate. While electron-withdrawing groups generally increase the electrophilicity of the sulfur atom and accelerate the reaction, the effect of alkyl groups like the methyl group at the meta-position in 3-methylbenzenesulfonyl chloride is less pronounced than that of ortho-substituents. nih.gov
Advanced Synthetic Transformations for Analogues
The core this compound structure can be elaborated into a wide array of analogues through advanced synthetic transformations. These methods allow for the introduction of diverse functional groups and the construction of complex heterocyclic systems.
Sequential Amidation and Sulfonylation Protocols
The synthesis of complex analogues often involves multi-step sequences where amidation and sulfonylation reactions are performed sequentially. For instance, a molecule containing both a carboxylic acid and an amino group could first undergo amidation at the carboxylate function, followed by sulfonylation of the amine. One-pot tandem protocols have been developed to streamline these processes. An example is the N-sulfonylation and esterification of carboxylic acids in a single pot, which demonstrates the potential for sequential bond formation under compatible reaction conditions. nih.gov These protocols are highly valuable in medicinal chemistry for rapidly generating libraries of related compounds for structure-activity relationship studies. nih.gov
Solvent-Dependent Baylis-Hillman Reactions for Benzo-δ-sultam and 3-hydroxy-N-methyloxindole Scaffolds
The Baylis-Hillman reaction provides a powerful tool for carbon-carbon bond formation and has been ingeniously applied to the synthesis of complex sulfonamide analogues. A notable example is the solvent-dependent intramolecular Baylis-Hillman reaction of (E)-N-(2-formylphenyl)-N-methyl-2-phenylethenesulfonamides. researchgate.net This reaction's outcome is dictated by the choice of solvent.
When the reaction is conducted in methanol (B129727) (MeOH), it proceeds through an intramolecular Baylis-Hillman reaction followed by dehydration to yield benzo-δ-sultam scaffolds, specifically 3-(methoxy(phenyl)methyl)-1-methyl-1H-benzo[c] researchgate.netresearchgate.netthiazine 2,2-dioxides. researchgate.net In contrast, performing the reaction in dimethylformamide (DMF) leads to a different mechanistic pathway involving an intramolecular Baylis-Hillman reaction, a 1,3-H shift, oxidation, and subsequent intramolecular cyclization. This sequence results in the formation of 3-benzyl-3-hydroxy-N-methyloxindole scaffolds. researchgate.net This solvent-directing strategy offers a divergent route to two distinct and valuable heterocyclic systems from a common sulfonamide precursor.
Table 2: Solvent Effect in Baylis-Hillman Reaction of a Sulfonamide Precursor
| Solvent | Resulting Scaffold | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Methanol (MeOH) | Benzo-δ-sultam | Intramolecular Baylis-Hillman / Dehydration | researchgate.net |
| Dimethylformamide (DMF) | 3-hydroxy-N-methyloxindole | Intramolecular Baylis-Hillman / 1,3-H shift / Oxidation / Cyclization | researchgate.net |
Azo Coupling Reactions in the Synthesis of Benzenesulfonamide Derivatives
Azo coupling reactions are a classic method for synthesizing brightly colored azo compounds, which have significant industrial applications as dyes. libretexts.orgunb.ca This chemistry can also be used to create complex benzenesulfonamide derivatives. The reaction involves two main steps: the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound. unb.ca
In the context of sulfonamide synthesis, a benzenesulfonamide derivative bearing a primary amino group (such as sulfanilamide) can be diazotized using sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). ekb.eg The resulting diazonium salt is a potent electrophile. This electrophile is then reacted with an activated aromatic coupling component, such as a phenol or an aniline derivative, to form an azo compound where the two aromatic rings are linked by an -N=N- double bond. libretexts.org This strategy has been employed to synthesize branched azo dyes by first condensing benzenesulfonamide derivatives with coupling components like J-acid and then coupling the product with a diazo salt. researchgate.net
Preparation of O-Substituted Derivatives of Hydroxyphenyl-N-methyl-methylbenzenesulfonamides
For analogues based on a hydroxyphenyl sulfonamide scaffold, the phenolic hydroxyl group serves as a convenient handle for further functionalization via O-substitution. A common strategy involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile.
In a representative synthesis, a parent compound like N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide is first prepared. researchgate.net This compound is then treated with a strong base, such as sodium hydride (NaH), to generate the sodium phenoxide in situ. This activated intermediate is subsequently reacted with various electrophiles, such as alkyl halides or acyl chlorides, to furnish a range of O-substituted derivatives. researchgate.net This method allows for the introduction of diverse ethers, esters, and other functionalities onto the phenolic ring, enabling fine-tuning of the molecule's properties.
Generation of Arylsulfonamide-Based Dialkylated Amide Motifs
The synthesis of N,N-dialkylated, or tertiary, arylsulfonamides is a crucial step in creating analogues with modulated physicochemical properties. These motifs are typically accessed through the alkylation or arylation of pre-existing primary or secondary sulfonamides.
A common strategy involves the N-alkylation of a mono-substituted sulfonamide. For instance, N-allyl-4-methylbenzenesulfonamide can be reacted with benzyl (B1604629) bromide in the presence of sodium hydroxide to yield the N,N-disubstituted product, N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov This method represents a straightforward nucleophilic substitution. Another approach utilizes anion exchange resins to facilitate the mono-N-alkylation of sulfonamides with alkyl halides, which can be a cleaner method, avoiding issues like dialkylation and difficult purification. tandfonline.comtandfonline.com
Catalytic methods offer an efficient alternative. Ruthenium complexes, such as [Ru(p-cymene)Cl2]2, paired with bidentate phosphine (B1218219) ligands, can effectively catalyze the alkylation of secondary amines to form tertiary amines, a reaction extendable to secondary sulfonamides. organic-chemistry.org Similarly, manganese-based catalysts have been developed for the N-alkylation of a wide array of aryl and alkyl sulfonamides using alcohols as the alkylating agents, proceeding via a "borrowing hydrogen" mechanism. acs.org
For the introduction of aryl groups, aryne chemistry has been employed. N,N-diarylsulfonamides can be prepared from arylsulfonamides and O-silylaryl triflates in the presence of cesium fluoride, which generates a highly reactive aryne intermediate. researchgate.net A different approach involves the reaction of sulfonyl chlorides with N-silylamines. This method is versatile and can be used to prepare aliphatic, aromatic, and tertiary sulfonamides, often in high yields and without the need for a solvent. nih.gov
Table 1: Selected Methods for the Synthesis of Dialkylated Arylsulfonamide Motifs
| Starting Material (Sulfonamide) | Reagents | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| N-Allyl-4-methylbenzenesulfonamide | Benzyl bromide, NaOH, THF | N,N-Diallyl/benzyl | 67 | nsf.gov |
| p-Toluenesulfonamide | Benzyl alcohol, Mn(I) PNP pincer catalyst | Mono-N-alkylated | 85 (avg) | acs.org |
| Arylsulfonamide | O-Silylaryl triflate, CsF, MeCN | N,N-Diarylsulfonamide | N/A | researchgate.net |
Syntheses of Heterocyclic Sulfonamide Derivatives
The incorporation of heterocyclic rings into sulfonamide structures is a prominent strategy in drug design, leading to compounds with diverse biological activities. A significant portion of sulfonamide-containing drugs are N-(hetero)aryl derivatives. tandfonline.com
One powerful method for creating N-(hetero)aryl sulfonamides is the direct use of nitroarenes as the nitrogen source. This avoids the use of potentially genotoxic aromatic amines. Iron-catalyzed reductive coupling between nitroarenes and sodium arylsulfinates, using sodium bisulfite as a reductant, provides a mild and efficient route to these compounds. organic-chemistry.org Palladium-catalyzed versions of this reductive coupling have also been developed. rsc.org
The synthesis of heterocyclic rings appended to the sulfonamide core is another important approach. For example, isoxazole-based sulfonamides can be synthesized using green, ultrasound-assisted methods. A one-pot, three-step reaction involving in situ generation of nitrile oxides from aldehydes, followed by a 1,3-dipolar cycloaddition with dipolarophiles in water, can produce novel N-saccharin isoxazole (B147169) derivatives. mdpi.com The synthesis of more complex heterocyclic systems, such as isoxazolidines, can be achieved through [3+2] cycloaddition reactions between vinyl sulfonates and nitrones. ucl.ac.uk
Furthermore, direct C-N cross-coupling reactions are widely used, though the reduced nucleophilicity of sulfonamides compared to simple amines can be a challenge. thieme-connect.com To circumvent the difficulties in preparing unstable heteroaryl sulfonyl chlorides, methods have been developed using organozinc reagents and electrophiles like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). This approach allows for the generation of sulfonyl chloride-state intermediates that can be directly coupled with amines. organic-chemistry.org
Table 2: Examples of Heterocyclic Sulfonamide Synthesis
| Reaction Type | Key Reagents | Heterocycle Type | Key Feature | Reference |
|---|---|---|---|---|
| Reductive Coupling | Nitroarene, Sodium arylsulfinate, FeCl2, NaHSO3 | N-(Hetero)aryl | Avoids use of aromatic amines | organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Aldehyde, Hydroxylamine, Dipolarophile, KI/Oxone | Isoxazole | Ultrasound-assisted, in water | mdpi.com |
| [3+2] Cycloaddition | PFP vinyl sulfonate, N-methyl nitrone | Isoxazolidine | Access to 4C-substituted heterocycles | ucl.ac.uk |
Green Chemistry and Flow Synthesis Techniques for Sulfonamide Analogues
The principles of green chemistry and the efficiencies of flow synthesis are increasingly being applied to the production of sulfonamides, aiming to reduce environmental impact and improve scalability.
A significant green approach is the use of water as a solvent. Facile and environmentally friendly syntheses have been described where equimolar amounts of amino compounds and arylsulfonyl chlorides react in water, often under dynamic pH control, eliminating the need for organic bases. Product isolation frequently involves simple filtration after acidification, yielding products with excellent purity. rsc.org Ultrasound irradiation has also been used to promote sulfonamide synthesis in water, which aligns with green chemistry principles by enabling milder conditions and avoiding volatile organic solvents. mdpi.com
Solvent-free, or neat, reaction conditions represent an ideal green methodology. Mechanochemical approaches, using a ball mill, have been developed for a one-pot, two-step synthesis of sulfonamides from disulfides. This method is solvent-free and uses cost-effective, environmentally benign materials. tandfonline.com
Flow synthesis offers a safe, efficient, and scalable alternative to traditional batch processing. Fully automated flow-through systems have been designed for the production of sulfonamide libraries. These systems can incorporate multi-step processes, such as the "catch and release" protocol for monoalkylation of primary sulfonamides, to generate products in high purity without the need for traditional column chromatography. nih.gov The use of meso-reactor apparatuses in flow setups allows for waste minimization and the use of green media, demonstrating the impact of these technologies in drug discovery. nih.gov
Table 3: Green and Flow Synthesis Approaches for Sulfonamides
| Technique | Key Feature | Solvent/Conditions | Advantage | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | Dynamic pH control | Water | Environmentally benign, simple workup | rsc.org |
| Mechanosynthesis | Solvent-free ball milling | Solid-state (neat) | Avoids organic solvents, cost-effective | tandfonline.com |
| Flow Synthesis | Automated meso-reactor | Green media | Scalable, waste minimization, safe | nih.gov |
Spectroscopic Characterization and Advanced Analytical Techniques
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels of its bonds. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to the vibrational frequencies of different functional groups.
For 3-hydroxy-N-methylbenzenesulfonamide, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its defining functional groups. The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3550 cm⁻¹. The N-H stretching vibration of the secondary sulfonamide group is observed around 3310-3350 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3050-3100 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and appear in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The C-S stretching vibration is typically found in the 600-800 cm⁻¹ range. The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region and C-H bending vibrations.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Phenolic -OH | 3200-3550 (broad) |
| N-H Stretch | Sulfonamide -NH | 3310-3350 |
| C-H Stretch (Aromatic) | Benzene Ring | 3050-3100 |
| S=O Asymmetric Stretch | Sulfonamide -SO₂ | 1300-1350 |
| S=O Symmetric Stretch | Sulfonamide -SO₂ | 1150-1180 |
| C=C Stretch (Aromatic) | Benzene Ring | 1450-1600 |
| C-S Stretch | Sulfonamide | 600-800 |
FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
In the FT-Raman spectrum of this compound, the symmetric stretching of the sulfonyl group (SO₂) is expected to produce a strong, sharp band. Aromatic ring vibrations, particularly the ring breathing modes, are also prominent in Raman spectra. The C-S bond, due to its polarizability, often shows a distinct Raman signal. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule.
Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational bands observed in FT-IR and FT-Raman spectra. nih.govresearchgate.net It quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. nih.govresearchgate.net This analysis is typically performed using quantum chemical calculations, often employing Density Functional Theory (DFT). nih.gov
For this compound, a PED analysis would precisely assign the observed spectral bands to specific molecular motions. For instance, it could differentiate between the various C-H bending modes of the aromatic ring and determine the extent of coupling between different vibrational modes. nih.gov This level of detail is crucial for a definitive interpretation of the vibrational spectra and for understanding the force constants of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and their chemical environment.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the different types of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the hydroxyl group, the N-methyl group, the sulfonamide N-H, and the aromatic ring. The phenolic O-H proton typically appears as a broad singlet. The N-methyl protons would give a sharp singlet, integrating to three protons. The sulfonamide N-H proton would also likely be a singlet, though its chemical shift can be variable. The protons on the substituted benzene ring will exhibit more complex splitting patterns (e.g., doublets, triplets, or multiplets) depending on their positions relative to the substituents and their coupling with adjacent protons.
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenolic -OH | Variable, broad | Singlet | 1H |
| Aromatic -CH | 6.8 - 7.8 | Multiplet | 4H |
| Sulfonamide -NH | Variable | Singlet | 1H |
| N-Methyl -CH₃ | ~2.5 - 3.0 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.
For this compound, the ¹³C-NMR spectrum would show separate signals for each of the six carbon atoms in the benzene ring and one signal for the N-methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfonamide group. The carbon atom attached to the hydroxyl group (C-3) would be shifted downfield, while the carbon attached to the sulfonyl group (C-1) would also be significantly deshielded. The N-methyl carbon would appear at a characteristic upfield chemical shift.
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C-SO₂ (Aromatic) | ~140 - 145 |
| C-OH (Aromatic) | ~155 - 160 |
| Other Aromatic Carbons | ~115 - 130 |
| N-Methyl -CH₃ | ~30 - 35 |
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the chemical shifts of protons (¹H) and carbons (¹³C) and determining the connectivity of atoms within a molecule like This compound . These experiments separate NMR signals across two frequency axes, resolving spectral overlap that can obscure analysis in one-dimensional (1D) spectra.
Key 2D-NMR experiments that would be applied for its structural elucidation include:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For This compound , COSY would reveal correlations between the aromatic protons on the benzene ring, helping to establish their relative positions (ortho, meta, para). It would also show a correlation between the N-H proton and the N-methyl protons if coupling is present.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC spectrum would definitively link each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon.
The following table outlines the expected 2D-NMR correlations for the assignment of This compound .
| Proton (¹H) Signal | Expected COSY Correlations (¹H-¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |
| N-H | N-CH₃ | - | C=O (if amide tautomer), S-bearing Carbon |
| N-CH₃ | N-H | N-C H₃ | S-bearing Carbon |
| Aromatic H s | Other Aromatic H s | Directly attached Aromatic C s | Other Aromatic C s (2 & 3 bonds away) |
| OH | - | - | C -OH, Ortho-C s |
Data in this table is illustrative of expected correlations based on standard 2D-NMR principles for the given structure.
Gauge Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational approach for predicting the NMR chemical shifts of molecules. nih.govimist.ma It is typically employed within the framework of Density Functional Theory (DFT) to calculate the nuclear magnetic shielding tensors of a molecule whose geometry has been optimized. nih.govimist.maresearchgate.net The calculated shielding tensors are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, usually Tetramethylsilane (TMS).
This predictive power is invaluable for:
Structure Verification: Comparing the computationally predicted ¹H and ¹³C chemical shifts with experimentally obtained values can provide strong evidence for a proposed structure.
Isomer Differentiation: The GIAO method can accurately predict the distinct NMR spectra for different isomers of a compound, helping to assign the correct structure when experimental data is ambiguous.
Stereochemical Assignment: It can aid in determining the relative stereochemistry of a molecule by predicting the chemical shifts for different diastereomers.
The accuracy of GIAO calculations depends on the chosen level of theory, including the functional (e.g., B3LYP, mPW1PW91) and the basis set (e.g., 6-31G(d), 6-311+G(2d,p)). nih.govnih.gov For This compound , a typical computational workflow would involve first optimizing the 3D geometry of the molecule and then performing the GIAO calculation to obtain the theoretical shielding constants.
The table below summarizes the parameters involved in a GIAO calculation for predicting the NMR chemical shifts of This compound .
| Parameter | Description | Common Choices |
| Method | Quantum chemical method used for the calculation. | Density Functional Theory (DFT) |
| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06-2X, PBE1PBE, mPW1PW91 |
| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), 6-311+G(2d,p), TZVP |
| Reference Standard | Compound used for converting shielding tensors to chemical shifts. | Tetramethylsilane (TMS) |
| Output | The final predicted values. | ¹H and ¹³C Chemical Shifts (ppm) |
This table represents a typical setup for GIAO/DFT calculations.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase. This process imparts significant energy, leading to the formation of a molecular ion (M+•) and extensive, reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint, providing information on the molecular weight and structural features of the analyte.
For This compound , the EI-MS spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (187.22 g/mol ). The fragmentation of aromatic sulfonamides under EI is well-characterized and typically involves cleavage of the C-S and S-N bonds. nih.govnih.gov
Key fragmentation pathways would likely include:
Loss of the methyl group: [M - CH₃]⁺
Cleavage of the S-N bond: leading to ions such as [C₆H₅O₃S]⁺ and [CH₃NH]⁺•
Cleavage of the C-S bond: generating a hydroxyphenyl radical and the [CH₃NHSO₂]⁺ ion.
Loss of sulfur dioxide (SO₂): A rearrangement process can lead to the elimination of SO₂ from the molecular ion or fragment ions.
The following table details the likely fragment ions for This compound in EI-MS.
| m/z (mass-to-charge ratio) | Proposed Ion Structure / Identity |
| 187 | [M]⁺• (Molecular Ion) |
| 172 | [M - CH₃]⁺ |
| 109 | [HOC₆H₄O]⁺ |
| 93 | [HOC₆H₄]⁺ |
| 77 | [C₆H₅]⁺ |
| 65 | [C₅H₅]⁺ |
This data is based on general fragmentation patterns of aromatic sulfonamides and related compounds. nih.govnist.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between ions that have the same nominal mass but different exact masses due to the mass defect of their constituent atoms.
For This compound , HRMS is essential for confirming its molecular formula, C₇H₉NO₃S. By measuring the exact mass of the molecular ion, it is possible to exclude other potential formulas that might have the same integer mass. This technique is a cornerstone of modern chemical analysis for structure confirmation and identification of unknown compounds. scispace.comnih.gov
The table below shows the calculated exact masses for different ionic species of the compound, which would be determined using HRMS.
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺• | C₇H₉NO₃S | 187.03031 |
| [M+H]⁺ | C₇H₁₀NO₃S | 188.03761 |
| [M+Na]⁺ | C₇H₉NNaO₃S | 210.01955 |
| [M-H]⁻ | C₇H₈NO₃S | 186.02306 |
Exact masses calculated based on IUPAC atomic weights.
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) combines a soft ionization source (ESI) with a high-resolution mass analyzer (TOF). ESI generates intact molecular ions directly from a solution, typically protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with very little fragmentation. This makes it ideal for determining the molecular weight of a compound. The TOF analyzer measures the mass-to-charge ratio of ions based on the time it takes for them to travel through a flight tube, providing high mass accuracy.
When analyzing This compound , ESI-TOF-MS would be used to:
Confirm Molecular Weight: The primary use would be to observe the [M+H]⁺ ion at m/z 188.0376 or the [M-H]⁻ ion at m/z 186.0231, confirming the molecular weight with high accuracy.
Study Fragmentation (with MS/MS): While ESI is a soft technique, fragmentation can be induced in the mass spectrometer (e.g., via collision-induced dissociation, CID) in a tandem MS (MS/MS) experiment. For aromatic sulfonamides, a characteristic fragmentation pathway observed in ESI-MS/MS is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov This rearrangement is influenced by substituents on the aromatic ring. nih.gov
The expected ions in an ESI-TOF-MS analysis are summarized below.
| Ion Mode | Ion Species | Expected m/z (Exact) | Notes |
| Positive | [M+H]⁺ | 188.03761 | Protonated molecule |
| Positive | [M+Na]⁺ | 210.01955 | Sodium adduct |
| Negative | [M-H]⁻ | 186.02306 | Deprotonated molecule |
| Positive (MS/MS) | [M+H - SO₂]⁺ | 124.04439 | Fragment ion after loss of SO₂ |
This data represents the expected ionic species for the target compound in an ESI-TOF-MS experiment.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for investigating the electronic structure of molecules. It provides insights into conjugation and electronic transitions between molecular orbitals.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The resulting spectrum can reveal the presence of chromophores, which are parts of a molecule that absorb light, and provide information about the electronic transitions occurring within the molecule. For this compound, the aromatic ring and the sulfonamide group constitute the primary chromophores. However, a thorough search of scientific literature and spectral databases did not yield any experimentally recorded UV-Vis absorption spectra for this compound.
Theoretical calculations are powerful tools for predicting and interpreting electronic absorption spectra. Methods such as Configuration Interaction Singles (CIS), Time-Dependent Density Functional Theory (TD-DFT), and ZERNER's Intermediate Neglect of Differential Overlap (ZINDO) are commonly employed for this purpose. These computational approaches can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.
While these methods are well-established, no published studies were found that specifically apply CIS, TD-DFT, or ZINDO calculations to analyze the electronic absorption spectrum of this compound. Such a study would be valuable for understanding the nature of its electronic transitions, including π → π* and n → π* transitions, and the influence of the hydroxyl and N-methyl substituents on the electronic properties of the benzenesulfonamide (B165840) core.
X-ray Crystallography for Absolute and Relative Stereochemistry
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating the molecular structure of a compound. By diffracting X-rays through a single crystal, researchers can generate a detailed three-dimensional map of electron density, from which the atomic positions can be determined. An SCXRD study of this compound would provide definitive data on its molecular geometry, including the planarity of the benzene ring, the geometry of the sulfonamide group, and the conformation of the N-methyl group. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfonamide groups, that dictate the crystal packing. Despite the power of this technique, no crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in the scientific literature.
For chiral molecules, SCXRD can be used to determine the relative stereochemistry of stereocenters. While this compound is not chiral, the principles of crystallographic analysis are essential for understanding its molecular packing architecture. The arrangement of molecules in the solid state influences physical properties such as melting point, solubility, and stability. An analysis of the crystal structure of this compound would describe the hydrogen-bonding networks and other non-covalent interactions that define its supramolecular assembly. As no crystal structure has been reported, this information remains unknown.
Advanced Optical and Thermal Characterization
Beyond basic spectroscopic and crystallographic analysis, advanced techniques can provide deeper insights into the material properties of a compound. These can include investigations into non-linear optical properties, fluorescence or phosphorescence, and thermal stability. A literature search for advanced optical and thermal characterization of this compound yielded no specific studies. Research in this area would be necessary to evaluate its potential for applications in materials science.
Circular Dichroism for Conformational Changes and Chiral Interactions
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structure of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, its interaction with chiral environments, such as cyclodextrins or proteins, can induce a CD signal. This induced circular dichroism provides valuable information about the nature of the binding and the conformational changes occurring upon interaction.
Table 1: Hypothetical Induced Circular Dichroism Data for this compound in the Presence of a Chiral Host
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
|---|---|
| 210 | +500 |
| 222 | -1200 |
| 280 | +300 |
Note: This table is illustrative and does not represent actual experimental data.
Fluorescence Spectroscopy for Interaction Dynamics
Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of molecules with other substances, such as proteins. Many sulfonamide derivatives have been investigated for their binding properties with serum albumins, like bovine serum albumin (BSA) and human serum albumin (HSA) acs.orgresearchgate.netdtic.milsdu.dk. These studies often rely on the intrinsic fluorescence of the protein, typically from tryptophan and tyrosine residues, which can be quenched or enhanced upon binding of a ligand.
The quenching of BSA fluorescence by benzidine, for example, was attributed to the formation of a complex, and the binding constants and thermodynamic parameters were determined from the fluorescence data researchgate.net. Similarly, the interaction of 3-carboxyphenoxathiin with BSA and HSA was studied, revealing a 1:1 interaction and allowing for the estimation of the binding distance via Förster Resonance Energy Transfer (FRET) acs.orgdtic.mil. While specific fluorescence studies on this compound were not found in the provided search results, the fluorescence properties of related sulfonamide-containing naphthalimides have been characterized, demonstrating their potential as fluorescent probes mdpi.comnih.govresearchgate.net. The study of interaction dynamics of this compound with proteins would likely follow similar methodologies, analyzing changes in fluorescence intensity and wavelength to determine binding characteristics.
Table 2: Hypothetical Fluorescence Quenching Data for the Interaction of this compound with Bovine Serum Albumin
| [this compound] (μM) | Fluorescence Intensity (a.u.) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 72 |
| 30 | 61 |
| 40 | 52 |
| 50 | 45 |
Note: This table is illustrative and does not represent actual experimental data.
Zeta Potential Measurements for Surface Charge Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. The zeta potential of a particle is the electrical potential at the slipping plane, the boundary between the particle with its layer of attached ions and the bulk dispersant. While direct measurements of the zeta potential for this compound are not available in the provided literature, the technique is broadly applicable to understanding the surface charge of particles or molecules in a liquid medium.
The surface charge of nanoparticles is a critical factor in their interaction with biological systems mdpi.com. For instance, the zeta potential of bacteria has been shown to correlate with cell surface permeability nih.gov. In the context of sulfonamides, the pH-dependent zeta potential of magnetic activated carbons has been studied in the context of sulfonamide antibiotic adsorption researchgate.net. Such studies are crucial for environmental and biomedical applications. The zeta potential of this compound in an aqueous solution would be influenced by the pH, due to the presence of the acidic hydroxyl group and the sulfonamide moiety.
Table 3: Hypothetical Zeta Potential of this compound at Different pH Values
| pH | Zeta Potential (mV) |
|---|---|
| 3 | -5.2 |
| 5 | -15.8 |
| 7 | -25.4 |
| 9 | -38.1 |
| 11 | -45.6 |
Note: This table is illustrative and does not represent actual experimental data.
Thermal Analysis (TGA, DTA) for Stability Profiles
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to characterize the thermal stability and phase changes of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.
While specific TGA/DTA data for this compound were not found, studies on related compounds provide insight into the expected thermal behavior. For example, the thermal decomposition of 2-hydroxybenzophenone derivatives showed remarkable thermal stability up to approximately 200 °C doi.org. The thermal decomposition of other complex organic molecules, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), has been studied in detail, revealing complex decomposition pathways researchgate.netresearchgate.net. A TGA/DTA analysis of this compound would provide its decomposition temperature, information about the number of decomposition steps, and the nature of these transitions (endothermic or exothermic).
Table 4: Hypothetical Thermal Analysis Data for this compound
| Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) |
|---|---|---|
| 150-250 | 5 | 220 (Endothermic) |
| 250-400 | 60 | 350 (Exothermic) |
| 400-600 | 25 | 550 (Exothermic) |
Note: This table is illustrative and does not represent actual experimental data.
Non-Linear Optical (NLO) Property Characterization
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The third-order NLO properties, including the non-linear refractive index (n₂) and the non-linear absorption coefficient (β), are particularly important.
Third Harmonic Generation (THG) and Z-scan Techniques
Third Harmonic Generation (THG) is a non-linear optical process where three photons of the same frequency interact with a non-linear material, are "combined", and generate a new photon with three times the energy of the initial photons. The Z-scan technique is a widely used method to measure the sign and magnitude of the non-linear refractive index and the non-linear absorption coefficient of materials nih.gov.
While direct THG measurements for this compound are not available, research on other organic molecules and crystals demonstrates the principles of this phenomenon aps.orgvu.nl. The Z-scan technique has been applied to study the NLO properties of a complex azo dye containing a sulfonamide moiety, 1,8-Dihydroxy-naphthalin-3, 6 disulfonic acid-[2-(4-azo)]-N-(5-methyl-3-isoxazolyl)-benzene sulfonamide iiste.orgcore.ac.uk. This study revealed a negative non-linear refractive index, indicating a self-defocusing effect.
Nonlinear Refractive Index and Absorption Coefficient Determination
The non-linear refractive index (n₂) describes the change in the refractive index of a material with the intensity of light, while the non-linear absorption coefficient (β) describes the change in the absorption coefficient with light intensity.
For the aforementioned azo dye containing a sulfonamide group, the non-linear refractive index was found to be on the order of 10⁻⁸ cm²/W iiste.org. Studies on other organic materials have also reported significant non-linear optical properties. For instance, the Z-scan analysis of Orange IV, an azobenzene-containing dye, revealed excited-state absorption and negative non-linear refraction nih.gov. The investigation of NLO properties in sulfonamide derivatives is an active area of research, with studies on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide and other substituted benzenesulfonamides providing insights into their structure-property relationships semanticscholar.org. The presence of donor (hydroxyl) and acceptor (sulfonamide) groups in this compound suggests that it may also exhibit interesting NLO properties.
Table 5: Hypothetical Non-Linear Optical Properties of this compound
| Property | Value |
|---|---|
| Nonlinear Refractive Index (n₂) | -2.5 x 10⁻¹¹ cm²/W |
| Nonlinear Absorption Coefficient (β) | 1.2 x 10⁻⁷ cm/W |
| Third-Order Susceptibility (χ⁽³⁾) | 5.8 x 10⁻⁹ esu |
Note: This table is illustrative and does not represent actual experimental data.
Computational and Molecular Modeling Analysis of this compound
A Theoretical Investigation into its Electronic and Structural Properties
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Protein-Ligand Interaction Simulations
Binding Energy Calculations and Ligand-Target Specificity
For instance, in the case of carbonic anhydrase inhibitors, the sulfonamide moiety typically coordinates to the zinc ion in the enzyme's active site. The specificity is further influenced by the substituents on the benzene (B151609) ring, which can form additional hydrogen bonds or hydrophobic interactions with the surrounding amino acid residues, thereby enhancing the binding affinity and selectivity for different isoforms of the enzyme. Molecular docking studies on various benzenesulfonamide derivatives have shown that modifications to the phenyl ring can significantly alter their inhibitory activity and specificity.
Table 1: Key Interactions Influencing Sulfonamide Binding Specificity
| Interaction Type | Interacting Group on Sulfonamide | Typical Interacting Residues/Ions |
| Metal Coordination | Sulfonamide (-SO₂NH₂) | Zinc (Zn²⁺) in metalloenzymes |
| Hydrogen Bonding | Sulfonamide group, Hydroxyl group | Thr, Gln, His |
| Hydrophobic Interactions | Phenyl ring | Val, Leu, Phe |
Simulation of Interactions with Enzymes
Simulations of the interactions between small molecules and enzymes are crucial for understanding their mechanism of action and for the design of new inhibitors. Although direct simulation studies on this compound are limited, research on related sulfonamides and compounds with similar functional groups provides valuable insights into its potential enzymatic interactions.
Carbonic Anhydrase: Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. Docking studies of various benzenesulfonamide derivatives with different CA isoforms have revealed that the sulfonamide group binds to the catalytic zinc ion. nih.gov The orientation of the benzene ring and its substituents within the active site determines the isoform selectivity. nih.gov For instance, certain derivatives form hydrogen bonds with residues like Gln92, which contributes to their inhibitory potency. nih.gov
Lipoxygenase: N-methylbenzenesulfonamide derivatives have been investigated as potential 5-lipoxygenase (5-LOX) inhibitors. researchgate.netresearchgate.net 5-LOX is an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.netresearchgate.net Computational studies suggest that these inhibitors can bind to the active site of 5-LOX, interfering with its catalytic activity. researchgate.net
Acetylcholinesterase: While not a sulfonamide, the interaction of hydroxybenzoic acids with acetylcholinesterase (AChE) can offer clues about the potential role of the hydroxyl group of this compound. Studies have shown that 3-hydroxybenzoic acid interacts with AChE primarily through hydrogen bonds. nih.gov This suggests that the hydroxyl group on the phenyl ring of this compound could also participate in hydrogen bonding within the active site of AChE. nih.gov
Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS): Sulfonamides are classic inhibitors of DHPS, a key enzyme in the folate biosynthesis pathway of bacteria. They act as competitive inhibitors of para-aminobenzoic acid (PABA). While specific studies on this compound are lacking, the general mechanism involves the sulfonamide mimicking PABA and binding to the DHPS active site.
Glyoxalase I: 1,4-Benzenesulfonamide derivatives have been evaluated as inhibitors of Glyoxalase I (Glx-I), an enzyme involved in detoxification and a potential anticancer target. nih.gov Docking studies have shown that the sulfonamide group can form hydrogen bond interactions with key residues like Arg122, Arg37, and Asn103, while a hydroxyl group can chelate the zinc atom in the active site. nih.gov
Table 2: Potential Enzyme Interactions of this compound Based on Related Compounds
| Enzyme | Potential Interaction | Key Residues/Features |
| Carbonic Anhydrase | Inhibition via zinc binding and hydrogen bonds. nih.gov | Zn²⁺, Gln92 nih.gov |
| 5-Lipoxygenase | Inhibition of leukotriene biosynthesis. researchgate.netresearchgate.net | Active site binding researchgate.net |
| Acetylcholinesterase | Hydrogen bonding via the hydroxyl group. nih.gov | Active site residues nih.gov |
| Dihydropteroate Synthase | Competitive inhibition, mimicking PABA. | PABA binding pocket |
| Glyoxalase I | Inhibition via zinc chelation and hydrogen bonds. nih.gov | Arg122, Arg37, Asn103, Zn²⁺ nih.gov |
Molecular Dynamics Simulations for Conformational Stability
Specific molecular dynamics (MD) simulations for this compound were not identified in the surveyed literature. However, MD simulations are a powerful tool used to study the conformational stability and dynamics of sulfonamide-based inhibitors when bound to their target enzymes. These simulations can provide insights into the flexibility of the ligand in the active site, the stability of key interactions over time, and the role of water molecules in mediating binding. For the broader class of sulfonamides, MD simulations have been used to refine docking poses and to calculate binding free energies, which can better correlate with experimental affinities.
Correlation of Computational Predictions with Experimental Data
The correlation of computational predictions with experimental data is a critical validation step in molecular modeling. For sulfonamide derivatives, computational studies have shown good correlation with experimental findings. For example, the predicted binding modes of benzenesulfonamide-based carbonic anhydrase inhibitors from docking studies have been confirmed by X-ray crystallography. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) studies on sulfonamides have successfully correlated calculated molecular descriptors (such as electronic properties and hydrophobicity) with experimentally determined inhibitory activities. While no specific correlative studies for this compound were found, the consistency between computational and experimental data for similar compounds lends confidence to the predictive power of these in silico methods for this class of molecules. researchgate.netnih.gov
Chemical Reactivity and Derivatization Studies
Functional Group Transformations of 3-hydroxy-N-methylbenzenesulfonamide
The presence of both a sulfonamide and a hydroxyl group on the benzene (B151609) ring allows for a range of selective modifications. These transformations are fundamental in synthesizing new derivatives with potentially altered chemical and physical properties.
N-Acylation Reactions on the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in this compound can undergo acylation to form N-acylsulfonamides. This transformation is significant as N-acylsulfonamides are known to be bioisosteres of carboxylic acids. The reaction typically involves treating the sulfonamide with an acylating agent, such as an acid anhydride or an acid chloride, often in the presence of a base or a catalyst.
Various catalytic systems have been developed to facilitate the N-acylation of sulfonamides. For instance, bismuth(III) salts like BiCl₃ and Bi(OTf)₃ have been shown to be effective catalysts for the N-acylation of sulfonamides using both carboxylic acid anhydrides and chlorides under solvent or solvent-free conditions researchgate.net. These reactions are generally efficient and proceed under mild conditions.
Table 1: Examples of N-Acylation Reactions of Sulfonamides
| Sulfonamide Reactant | Acylating Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Benzenesulfonamide (B165840) | Acetic Anhydride | Bi(OTf)₃ | N-Acetylbenzenesulfonamide | researchgate.net |
Note: This table represents general reactivity of sulfonamides and is illustrative for the potential reactions of this compound.
Reactions of the Hydroxyl Group (e.g., Esterification, Etherification)
The phenolic hydroxyl group of this compound is a key site for derivatization through reactions such as esterification and etherification.
Esterification: The hydroxyl group can be converted to an ester by reacting with acylating agents like acid anhydrides or acid chlorides. For example, reaction with acetic anhydride would yield 3-(acetylamino)-N-methylbenzenesulfonamide. The kinetics of such acetylations can be influenced by catalysts like N-methylimidazole nih.gov. The esterification of phenolic hydroxyl groups is a well-established transformation in organic synthesis.
Etherification: Ether derivatives can be prepared via reactions such as the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide) to form the corresponding ether. This reaction is a classic and versatile method for preparing both symmetrical and asymmetrical ethers organic-chemistry.org.
Table 2: Potential Reactions of the Hydroxyl Group
| Reaction Type | Reagent | Product |
|---|---|---|
| Esterification | Acetic Anhydride | 3-(acetyloxy)-N-methylbenzenesulfonamide |
Note: This table illustrates potential reactions based on the general reactivity of phenolic hydroxyl groups.
Reduction Reactions of the Sulfonamide Moiety
The sulfonamide group is generally stable to reduction. However, under specific conditions, it can be reduced. While direct reduction of the sulfonamide in this compound is not widely reported, related reductions of sulfonamide derivatives are known. For instance, N-hydroxy-sulfonamides can be enzymatically reduced back to the corresponding sulfonamides nih.gov. The development of methods for the direct reduction of the sulfonamide group to amines or thiols remains an area of interest in synthetic chemistry.
Substitution and Oxidation Reactions
The aromatic ring of this compound is susceptible to substitution reactions, and the sulfur atom can undergo oxidation to a higher oxidation state.
Nucleophilic Substitution Patterns
Nucleophilic aromatic substitution (SNA) on the benzene ring of this compound is possible if a suitable leaving group is present on the ring. The success of such reactions is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex libretexts.org. The regioselectivity of these reactions is governed by both electronic and steric factors stackexchange.comnih.gov. In the absence of strong activating groups, harsh conditions or alternative mechanisms like the benzyne pathway may be required stackexchange.com.
The hydroxyl and N-methylsulfonamide groups themselves influence the reactivity of the aromatic ring towards electrophilic aromatic substitution, but for nucleophilic substitution, the presence of a good leaving group (like a halogen) and strong activating groups would be necessary.
Oxidation to Sulfonic Acids
The sulfonamide group in this compound is already in a high oxidation state (+6 for sulfur). Further oxidation of the sulfur atom is not typical under standard conditions. However, oxidative degradation of the molecule can occur under harsh conditions. For instance, the oxidation of related sulfonamide-containing compounds with reagents like hydrogen peroxide can lead to hydroxylation of the aromatic ring or other degradation pathways nih.gov. The direct conversion of the sulfonamide group back to a sulfonic acid is a challenging transformation. More commonly, sulfonic acids are precursors to sulfonamides.
Reactions with Electrophiles and Nucleophiles
The structure of this compound possesses both nucleophilic and electrophilic centers, which govern its reactivity. Nucleophiles are electron-rich species that donate electron pairs, while electrophiles are electron-deficient species that accept them. nih.govnih.gov
The primary nucleophilic sites are the oxygen of the hydroxyl group, the nitrogen of the sulfonamide, and the electron-rich aromatic ring (particularly at the positions ortho and para to the activating hydroxyl group). The protonation state significantly impacts nucleophilicity; for instance, the phenoxide ion, formed by deprotonating the hydroxyl group, is a much stronger nucleophile than the neutral hydroxyl group. libretexts.org The sulfonamide nitrogen's lone pair is somewhat delocalized by the strongly electron-withdrawing sulfonyl group, making it less nucleophilic than a typical amine nitrogen. libretexts.org
Electrophilic centers include the sulfur atom of the sulfonamide group, which is highly electron-deficient due to the attached oxygen atoms, and the hydrogen atom of the hydroxyl group. The aromatic ring can also be made to react with strong nucleophiles under specific conditions, such as in nucleophilic aromatic substitution (SNAr) reactions, especially if further electron-withdrawing groups are present on the ring. libretexts.org
Key reactions include:
O-Alkylation and O-Acylation: The hydroxyl group can react with electrophiles like alkyl halides or acyl chlorides in the presence of a base to form ether and ester derivatives, respectively.
N-Alkylation: While the sulfonamide nitrogen is a weak nucleophile, it can be alkylated using strong electrophiles under basic conditions.
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles such as halogens, nitric acid (for nitration), or sulfuric acid (for sulfonation) to the ortho and para positions of the benzene ring.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Type of Reactivity | Common Reactants (Electrophiles/Nucleophiles) | Resulting Products |
|---|---|---|---|
| Phenolic Hydroxyl (-OH) | Nucleophilic | Alkyl halides, Acyl chlorides, Isocyanates | Ethers, Esters, Carbamates |
| N-Methylsulfonamide (-SO₂NHCH₃) | Weakly Nucleophilic (N), Electrophilic (S) | Strong alkylating agents, Strong nucleophiles | N-alkylated sulfonamides, Cleavage products |
| Benzene Ring | Nucleophilic | Halogens, Nitrating agents, Sulfonating agents | Halogenated, Nitrated, Sulfonated derivatives |
Formation of Complex Hybrid Structures
The multiple reactive sites on this compound make it a valuable scaffold for synthesizing more complex molecules, including carbamate and urea (B33335) derivatives, as well as various heterocyclic systems.
Chlorosulfonylisocyanate (CSI) is a highly reactive electrophile used in the synthesis of ureas and carbamates. beilstein-journals.org Its reaction with this compound can proceed via two main pathways, depending on the reaction conditions:
Reaction at the Hydroxyl Group: The nucleophilic hydroxyl group can attack the carbonyl carbon of CSI. This addition would form an unstable intermediate that, upon loss of chlorosulfuric acid (or its equivalent after workup), would generate a carbamate derivative.
Reaction at the Sulfonamide Nitrogen: The N-methylsulfonamide nitrogen can also act as a nucleophile, attacking the CSI. This pathway would lead to the formation of a sulfonyl urea derivative.
The synthesis of urea and carbamate derivatives is a common strategy in medicinal chemistry to modify a compound's properties. nih.govrsc.orgnih.gov These reactions are often performed in aprotic solvents to prevent reaction of the highly reactive isocyanate with the solvent.
Heterocyclic scaffolds are central to many pharmaceutical compounds. This compound can serve as a starting material for the synthesis of such structures through cyclization and condensation reactions.
Condensation Reactions: The aromatic ring, activated by the hydroxyl group, can undergo condensation reactions. For example, reaction with an appropriate aldehyde in the presence of an acid catalyst could lead to the formation of a new ring fused to the benzene ring. The formation of Schiff bases via condensation of an amino group with an aldehyde is a common route to various heterocyclic systems. nih.gov
Intramolecular Cyclization: To achieve intramolecular cyclization, the molecule must first be derivatized to introduce a second reactive group. For example, O-alkylation of the hydroxyl group with a molecule containing a terminal electrophile (like a haloalkane) could be followed by an intramolecular reaction where the sulfonamide nitrogen acts as the nucleophile, closing the ring. acs.org Such cyclization strategies are powerful methods for creating benzofused heterocyclic systems like benzoxazines or benzoxazepines. ias.ac.in
Table 2: Potential Heterocyclic Scaffolds from this compound
| Reaction Type | Co-reactant/Reagent | Intermediate/Derivative | Potential Heterocycle |
|---|---|---|---|
| Pictet-Spengler Reaction | Aldehyde/Ketone | Schiff Base | Tetrahydroisoquinoline derivative |
| Pechmann Condensation | β-Ketoester | - | Coumarin derivative |
| Intramolecular Alkylation | Dihaloalkane | O- or N-alkylated intermediate | Fused oxazine or diazepine ring |
Studies on the Chemical Stability and Degradation Pathways (academic focus)
While specific experimental data on the stability of this compound is limited echemi.com, its degradation pathways can be predicted based on the chemical properties of its functional groups. Stability studies are crucial for understanding a compound's shelf-life and potential metabolic fate.
Potential degradation pathways include:
Oxidative Degradation: Phenolic compounds are susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. Oxidation of the hydroxyl group can lead to the formation of quinone-type structures, which are often colored and can be highly reactive. This is a common degradation pathway for many phenolic compounds.
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The C-S and S-N bonds of the sulfonamide group are typically robust, but cleavage can occur under harsh thermal stress, potentially releasing sulfur oxides.
Hydrolysis: The sulfonamide bond is generally resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions at high temperatures. This would break the molecule into 3-hydroxybenzenesulfonic acid and methylamine.
Photodegradation: Aromatic compounds can absorb UV light, which may lead to photochemical reactions and degradation. The specific pathways would depend on the wavelength of light and the presence of photosensitizers.
Academic studies on the stability of similar amine and phenol-containing compounds often involve subjecting the molecule to forced degradation conditions (e.g., high temperature, extreme pH, oxidizing agents) and analyzing the resulting products using techniques like HPLC and mass spectrometry to elucidate the degradation pathways. researchgate.net
Future Directions and Research Perspectives
Development of Novel Synthetic Routes for Complex Analogues
Future synthetic efforts will likely focus on creating more complex analogues of 3-hydroxy-N-methylbenzenesulfonamide to expand its chemical space and explore structure-activity relationships (SAR). The development of efficient and scalable synthetic routes is paramount for producing a diverse library of derivatives for biological screening. researchgate.net Methodologies such as late-stage functionalization, leveraging C-H activation, and flow chemistry could enable the rapid and precise modification of the core structure. Additionally, the incorporation of diverse heterocyclic moieties, a strategy that has proven successful for other sulfonamides, may lead to compounds with enhanced biological activities. mdpi.commdpi.com The exploration of green chemistry principles in these synthetic pathways will also be crucial for sustainable production.
Integration of Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions
To optimize synthetic processes and gain deeper mechanistic insights, the integration of advanced spectroscopic techniques for real-time reaction monitoring is a key future direction. Techniques like in-situ NMR and Raman spectroscopy can provide continuous data on reaction kinetics, the formation of intermediates, and the impact of various reaction parameters. nih.gov This real-time analysis allows for rapid optimization of reaction conditions, leading to improved yields, purity, and safety. Furthermore, understanding the reaction mechanisms at a molecular level can inform the design of more efficient and selective synthetic transformations for this compound and its derivatives.
Refinement of Computational Models for Enhanced Predictive Power in Drug Discovery
Computational modeling and simulation are indispensable tools in modern drug discovery, and their application to this compound is a promising area of research. mdpi.comnih.gov Future work will involve the development and refinement of computational models to predict the bioactivity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of novel analogues. nih.govmdpi.complos.org Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular dynamics simulations can be employed to understand the interactions of these compounds with biological targets at the atomic level. nih.govresearchgate.net Such predictive models will significantly accelerate the identification of lead compounds with desirable therapeutic profiles, reducing the time and cost associated with experimental screening. mdpi.comnih.gov
Exploration of New Biological Targets for this compound Derivatives
A crucial aspect of future research will be the identification of new biological targets for derivatives of this compound. The sulfonamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. researchgate.netresearchgate.net High-throughput screening of this compound derivatives against a broad panel of biological targets, such as enzymes and receptors, could uncover novel therapeutic applications. mdpi.comnih.govnih.govrjraap.comrsc.org For instance, given the prevalence of sulfonamides as carbonic anhydrase inhibitors, exploring the activity of these new derivatives against various isoforms of this enzyme could be a fruitful starting point. mdpi.comnih.govnih.govrjraap.comnih.gov
Investigation of Multi-Targeting Strategies with Hybrid Molecules
The concept of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple biological targets, is a growing trend in drug discovery for complex diseases. scilit.com Future research could focus on designing and synthesizing hybrid molecules that incorporate the this compound scaffold with other pharmacophores known to be active against different targets. researchgate.netmdpi.comdergipark.org.tr This approach could lead to the development of more effective therapies with improved efficacy and reduced potential for drug resistance. scilit.com The strategic combination of pharmacophores can result in synergistic effects and a more holistic therapeutic outcome. researchgate.netresearchgate.netdergipark.org.tr
Application in Materials Science and Catalysis (beyond biological systems)
Beyond its potential in the life sciences, the unique chemical structure of this compound suggests possible applications in materials science and catalysis. The presence of both a hydroxyl and a sulfonamide group on an aromatic ring could make it a valuable building block for the synthesis of novel polymers, coordination complexes, or functional materials. For instance, N-(phenylsulfonyl)benzenesulfonamide has been reported as an organocatalyst. tandfonline.com Future investigations might explore the use of this compound or its derivatives as ligands for metal catalysts, components of stimuli-responsive materials, or as precursors for advanced organic materials with specific electronic or optical properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-hydroxy-N-methylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sulfonylation of 3-hydroxy-N-methylaniline using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine as a base). Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric control of the sulfonylating agent . Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : and NMR validate the sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and hydroxyl/methyl group integration.
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks ([M+H]) and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S).
- FTIR : Identifies sulfonamide S=O stretches (~1350–1150 cm) and hydroxyl O-H bonds (~3200 cm) .
Q. How can researchers mitigate hazards during the handling of this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders.
- Storage : Store in airtight containers at 2–8°C to prevent degradation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can structural contradictions between X-ray crystallography and spectroscopic data be resolved for this compound?
- Methodology :
- Validation Tools : Use SHELX for crystallographic refinement and Mercury CSD for void analysis and packing similarity checks. Cross-validate hydrogen-bonding networks with NMR (DMSO-d solvent shifts) .
- DFT Calculations : Compare computed vs. experimental bond lengths/angles to identify discrepancies in proton positioning or tautomeric forms .
Q. What experimental strategies address yield inconsistencies in multi-step syntheses of this compound derivatives?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent polarity).
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction times dynamically.
- Scalability Studies : Evaluate batch vs. flow chemistry for reproducibility. Conflicting yields often arise from impurities in starting materials (e.g., residual moisture in 3-hydroxy-N-methylaniline) .
Q. How can researchers design assays to evaluate the biological activity of this compound against inflammatory targets?
- Methodology :
- Target Selection : Prioritize NLRP3 inflammasome inhibition based on structural analogs (e.g., benzenesulfonamide derivatives in ).
- In Vitro Assays : Measure IL-1β secretion in LPS-primed macrophages using ELISA.
- SAR Studies : Modify substituents (e.g., methoxy vs. chloro groups) to assess potency changes.
- Docking Simulations : Use AutoDock Vina to predict binding affinities to NLRP3’s NACHT domain .
Methodological Notes
- Crystallography : For novel polymorphs, validate via PLATON’s ADDSYM to check for missed symmetry .
- Data Reproducibility : Archive raw NMR/FID files and crystallographic .cif files in public repositories (e.g., Cambridge Structural Database) .
- Ethical Reporting : Disclose synthetic failures (e.g., hydrolysis side reactions) to aid community troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
